![molecular formula C57H96O6 B3026093 Glycerol 1-alpha-linolenate 2,3-dilinolate CAS No. 55771-89-6](/img/structure/B3026093.png)
Glycerol 1-alpha-linolenate 2,3-dilinolate
Overview
Description
Glycerol 1-alpha-linolenate 2,3-dilinolate (GLDL) is a fatty acid derivative of glycerol that has been widely studied for its potential applications in the field of scientific research. GLDL has been found to have a variety of biochemical and physiological effects, as well as a range of advantages and limitations for lab experiments.
Scientific Research Applications
Lipid Metabolism Enhancement
Glycerol 1-alpha-linolenate 2,3-dilinolate (OPL) has been studied for its impact on lipid metabolism. Research indicates that OPL supplementation can improve lipid profiles in mice. Specifically, a high OPL (HOPL) diet led to reduced body weight, liver triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C). Additionally, OPL increased levels of anti-inflammatory lipids in the liver and serum, while decreasing oxidized lipids .
Gut Microbiota Modulation
HOPL-fed mice exhibited enrichment of beneficial gut bacteria, including Parabacteroides, Alistipes, Bacteroides, Alloprevotella, and Parasutterrlla. These changes suggest that OPL may positively influence gut microbiota composition .
Anti-Inflammatory Effects
OPL appears to reduce pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. By modulating inflammation, OPL could have potential therapeutic applications in conditions related to chronic inflammation .
Energy Metabolism Regulation
Kyoto Encyclopedia of Genes and Genomes (KEGG) analysis revealed that the HOPL diet up-regulated energy metabolism pathways. This suggests that OPL might play a role in energy homeostasis .
Hydrogenolysis Catalyst
In a different context, OPL derivatives have been explored as catalysts. For instance, Salazar et al. reported that a TiO2-supported Co–Cu catalyst containing OPL derivatives showed promising performance in the hydrogenolysis of glycerol to produce 1,2-propanediol (1,2-PDO) .
Potential Nutraceutical Applications
Given its presence in Chinese human milk, OPL may have implications for infant nutrition. Further research could explore its potential as a nutraceutical or functional food ingredient .
Mechanism of Action
Target of Action
Glycerol 1-alpha-linolenate 2,3-dilinolate is a specific type of triacylglycerol (TAG) that contains linoleic acid at the sn-1 and sn-2 positions and α-linolenic acid at the sn-3 position. The primary targets of this compound are likely to be involved in lipid metabolism and inflammation, as suggested by studies on similar TAGs .
Mode of Action
The presence of linoleic acid and α-linolenic acid, both essential fatty acids, suggests that this compound may have important nutritional and physiological effects .
Biochemical Pathways
For instance, a study on a similar TAG, 1-oleate-2-palmitate-3-linoleate (OPL), found that it improved lipid metabolism and gut microbiota, and decreased the level of pro-inflammatory cytokines .
Result of Action
The result of Glycerol 1-alpha-linolenate 2,3-dilinolate’s action is likely to be an improvement in lipid metabolism and a reduction in inflammation. This is based on studies of similar TAGs, which have shown beneficial effects on these parameters .
Action Environment
The action of Glycerol 1-alpha-linolenate 2,3-dilinolate can be influenced by various environmental factors. For instance, diet can affect the absorption and metabolism of TAGs. Additionally, the gut microbiota can influence the breakdown and utilization of TAGs, potentially affecting their efficacy .
properties
IUPAC Name |
[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H96O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7,10,16-21,25-30,54H,4-6,8-9,11-15,22-24,31-53H2,1-3H3/b10-7-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPHUAVENUDDAO-JZRYOQFWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H96O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
877.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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